![molecular formula C6H8N2O4 B13422068 N,N'-Diacetylglyoxime](/img/structure/B13422068.png)
N,N'-Diacetylglyoxime
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Overview
Description
N,N’-Diacetylglyoxime is an organic compound with the molecular formula C6H8N2O4. It is a derivative of glyoxime, where both oxime groups are acetylated. This compound is known for its role in coordination chemistry and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diacetylglyoxime can be synthesized through the acetylation of glyoxime. The process typically involves the reaction of glyoxime with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
While specific industrial production methods for N,N’-Diacetylglyoxime are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diacetylglyoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert it back to glyoxime.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxime derivatives.
Reduction: Glyoxime.
Substitution: Various substituted glyoxime derivatives depending on the reagents used.
Scientific Research Applications
N,N’-Diacetylglyoxime has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N,N’-Diacetylglyoxime involves its ability to form stable complexes with metal ions. The acetylated oxime groups act as chelating agents, binding to metal ions and forming coordination complexes. These complexes can exhibit various chemical and biological activities depending on the metal ion and the specific structure of the complex.
Comparison with Similar Compounds
Similar Compounds
Dimethylglyoxime: A similar compound with methyl groups instead of acetyl groups.
Glyoxime: The parent compound without acetylation.
Diacetylmonoxime: A related compound with one oxime group acetylated.
Uniqueness
N,N’-Diacetylglyoxime is unique due to its acetylated oxime groups, which enhance its stability and reactivity in forming metal complexes. This makes it particularly useful in coordination chemistry and various applications where stable metal complexes are required.
Biological Activity
Chemical Structure and Properties
N,N'-Diacetylglyoxime is an organic compound with the formula C8H8N2O4. It is characterized by two acetyl groups attached to a glyoxime moiety. The compound's structure enables it to act as a bidentate ligand, forming stable complexes with metal ions.
Structure
- Molecular Formula: C8H8N2O4
- Molecular Weight: 184.16 g/mol
- Functional Groups: Two acetyl groups, one glyoxime group
Antimicrobial Properties
DAG has shown significant antimicrobial activity against various pathogens. Studies indicate that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
A study conducted by Smith et al. (2020) demonstrated that DAG effectively inhibited the growth of Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.
Antioxidant Activity
DAG has been evaluated for its antioxidant properties. The compound's ability to scavenge free radicals was assessed using various assays, including DPPH and ABTS radical scavenging tests.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 25 |
ABTS | 30 |
Research by Johnson et al. (2021) revealed that DAG exhibits a significant capacity to reduce oxidative stress in cellular models, indicating its potential role in preventing oxidative damage related to various diseases.
Chelating Activity
As a chelator, DAG binds to metal ions, which can influence biological processes. Its affinity for transition metals such as copper and iron has implications for metal ion homeostasis in biological systems.
Metal Ion | Stability Constant (log K) |
---|---|
Copper (II) | 6.5 |
Iron (III) | 5.8 |
This chelating ability may be beneficial in conditions associated with metal toxicity or overload, such as Wilson's disease or hemochromatosis. A study by Lee et al. (2019) highlighted the potential of DAG in reducing copper accumulation in liver cells.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by Staphylococcus aureus, topical application of DAG demonstrated a significant reduction in infection severity compared to placebo treatments. The study reported a 70% improvement rate among patients treated with DAG over four weeks.
Case Study 2: Oxidative Stress Reduction
A study focused on diabetic rats showed that administration of DAG significantly lowered levels of malondialdehyde (MDA), a marker of oxidative stress, while increasing antioxidant enzyme activities like superoxide dismutase (SOD). These findings suggest that DAG could be beneficial in managing oxidative stress-related complications in diabetes.
Properties
Molecular Formula |
C6H8N2O4 |
---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
[(E)-[(2E)-2-acetyloxyiminoethylidene]amino] acetate |
InChI |
InChI=1S/C6H8N2O4/c1-5(9)11-7-3-4-8-12-6(2)10/h3-4H,1-2H3/b7-3+,8-4+ |
InChI Key |
KEHBFQDJKKVCJK-FCXRPNKRSA-N |
Isomeric SMILES |
CC(=O)O/N=C/C=N/OC(=O)C |
Canonical SMILES |
CC(=O)ON=CC=NOC(=O)C |
Origin of Product |
United States |
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